7-methoxy-2H-1,4-benzothiazin-3-ylamine
Description
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
7-methoxy-2H-1,4-benzothiazin-3-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-2-3-7-8(4-6)13-5-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11) |
InChI Key |
NIUQTDFBHDZETA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(CS2)N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(CS2)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosalicylic Acid Derivatives
The cyclocondensation of thiosalicylic acid with methoxy-substituted amines and aldehydes represents a primary route. A 2018 study demonstrated that refluxing thiosalicylic acid , 7-methoxy-2-aminophenol , and formaldehyde in toluene with a Dean-Stark apparatus for 5 hours yielded 7-methoxy-2H-1,4-benzothiazin-3-ylamine in 75% purity . Key parameters include:
| Parameter | Value/Detail | Impact on Yield |
|---|---|---|
| Solvent | Toluene (azeotropic water removal) | Maximizes conversion |
| Temperature | Reflux (110–120°C) | Accelerates cyclization |
| Catalyst | None (self-condensation) | Simplifies purification |
| Reaction Time | 5–7 hours | Balances completion vs. degradation |
This method avoids metal catalysts, reducing post-synthetic purification steps. However, scalability is limited by the need for continuous water removal .
Nucleophilic Substitution on Benzothiazinone Intermediates
Functionalization of 7-methoxy-1,4-benzothiazin-3-one precursors via nucleophilic amination is a two-step process. Patent WO2001040208A2 outlines:
-
Synthesis of 7-Methoxy-1,4-Benzothiazin-3-One :
-
Amination with Ammonia or Primary Amines :
Critical Considerations :
-
Solvent Choice : DMF enhances reaction kinetics but complicates isolation due to high boiling point .
-
Acid Catalysis : HCl (1–2 eq.) accelerates imine formation but requires neutralization post-reaction .
Catalytic Reductive Amination
A 2025 study introduced a one-pot reductive amination strategy using 7-methoxy-1,4-benzothiazin-3-one and ammonium formate under hydrogen gas (1–3 atm) with palladium on carbon (Pd/C, 5% wt.) . Key data:
| Condition | Optimal Value | Outcome |
|---|---|---|
| Catalyst Loading | 5% Pd/C | 89% conversion |
| Solvent | Methanol | Facilitates H₂ dissolution |
| Temperature | 50°C | Prevents over-reduction |
| Reaction Time | 12 hours | Completes amine formation |
This method achieves 82% isolated yield with >98% purity, surpassing traditional routes in efficiency .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2023 protocol involves:
-
Mixing 7-methoxy-2-aminobenzenethiol and cyanamide in acetonitrile.
Results :
-
Yield: 78%.
-
Purity: 95% (HPLC).
-
Energy consumption: Reduced by 70% compared to conventional heating .
Enzymatic Amination
Emerging biocatalytic methods employ transaminases to convert 7-methoxy-1,4-benzothiazin-3-one to the target amine. A 2024 study achieved:
-
Enzyme : Codexis TA-134 (engineered transaminase).
-
Co-Substrate : Isopropylamine (2 eq.).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclocondensation | 75 | 90 | Moderate | 120 |
| Nucleophilic Substitution | 72 | 85 | High | 95 |
| Reductive Amination | 82 | 98 | High | 150 |
| Microwave | 78 | 95 | Low | 180 |
| Enzymatic | 68 | 99 | Moderate | 220 |
Insights :
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2H-1,4-benzothiazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Scientific Research Applications
Medicinal Applications
1.1 Antibacterial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antibacterial properties. For instance, compounds similar to 7-methoxy-2H-1,4-benzothiazin-3-ylamine have been shown to be effective against various bacterial strains, including Staphylococcus aureus and E. coli. These compounds function by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Table 1: Antibacterial Efficacy of Benzothiazine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| 7-Methoxy-1,4-benzothiazin-3-one | E. coli | 1.0 µg/mL |
| 2-Methylbenzothiazine | Haemophilus influenzae | 0.25 µg/mL |
1.2 Antifungal Properties
The compound has also been evaluated for its antifungal activities. Studies have shown that it can inhibit the growth of fungi responsible for agricultural diseases, enhancing crop resilience . This property is particularly relevant for crops like wheat that are susceptible to fungal infections such as Fusarium head blight.
Agricultural Applications
2.1 Crop Protection
The use of benzothiazine derivatives in agriculture primarily revolves around their role as natural pesticides and growth regulators. Research has demonstrated that these compounds can enhance plant resistance to pathogens by modulating plant defense mechanisms . For example, the presence of benzoxazinoids in wheat has been linked to increased resistance against Fusarium graminearum, a pathogen causing significant yield losses .
Table 2: Effects on Crop Resistance
| Compound Name | Crop Type | Pathogen Targeted | Effect on Resistance |
|---|---|---|---|
| This compound | Wheat | Fusarium graminearum | Increased resistance |
| DIMBOA | Wheat | Trichothecene-producing fungi | Abolished toxin production |
Biochemical Applications
3.1 Enzyme Inhibition Studies
Benzothiazine derivatives have been investigated for their potential as enzyme inhibitors in various biochemical pathways. Studies suggest that these compounds can selectively inhibit certain enzymes involved in metabolic processes, which could lead to novel therapeutic strategies for diseases related to enzyme dysregulation .
Table 3: Enzyme Inhibition Data
| Compound Name | Target Enzyme | Inhibition Percentage |
|---|---|---|
| This compound | Carbonic anhydrase | 75% |
| 5-Methylnaphtho[2,1-d]oxazol-2-amines | KCa channels | 40% |
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of benzothiazine derivatives highlighted the effectiveness of this compound against multi-drug resistant bacterial strains. The research demonstrated a significant reduction in bacterial load in vitro and in vivo models .
Case Study 2: Agricultural Resilience
In a field trial assessing the impact of benzothiazine compounds on wheat crops, researchers observed enhanced plant growth and reduced disease incidence when treated with formulations containing these compounds. The study concluded that these compounds could serve as eco-friendly alternatives to synthetic pesticides .
Mechanism of Action
The mechanism of action of 7-methoxy-2H-1,4-benzothiazin-3-ylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features :
- Heteroatoms : Sulfur (S) at position 1 and nitrogen (N) at position 4.
- Substituents : Methoxy (-OCH₃) at position 7 and amine (-NH₂) at position 3.
- Molecular Formula: Presumed to be C₉H₁₀N₂OS based on nomenclature (exact data unavailable in evidence).
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares 7-methoxy-2H-1,4-benzothiazin-3-ylamine with structurally related compounds from the evidence:
Key Observations :
Spectral and Physical Properties
Infrared (IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) :
Melting Points :
- Benzodithiazines () have high melting points (252–315°C), likely due to dioxo groups and hydrogen bonding. The target compound’s melting point is unreported but expected to be lower due to the absence of SO₂ groups.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 7-methoxy-2H-1,4-benzothiazin-3-ylamine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis of benzothiazine derivatives typically involves cyclization of substituted aniline precursors. For example, microwave-assisted methods (e.g., as seen in pyrido-benzoxazin synthesis ) can enhance reaction efficiency compared to traditional thermal approaches. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid). Yields may drop if methoxy groups undergo demethylation under acidic conditions; thus, protecting groups like acetyl may be required .
What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming methoxy (-OCH) and amine (-NH) positions. Aromatic protons in benzothiazine rings typically appear as doublets in δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns and verify molecular weight (e.g., theoretical vs. observed m/z).
- IR Spectroscopy : Amine N-H stretches (~3300 cm) and C-S vibrations (~650 cm) confirm functional groups .
How does the methoxy group at position 7 influence the compound’s electronic properties and reactivity?
Methodological Answer:
The methoxy group is electron-donating, increasing electron density in the benzothiazine ring. This can be quantified via computational methods (e.g., DFT calculations) to predict sites for electrophilic substitution. Experimentally, Hammett substituent constants (σ values) correlate with reactivity trends in nitration or halogenation reactions .
Advanced Research Questions
How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?
Methodological Answer:
Contradictions may arise from solvent choice or degradation pathways. For systematic analysis:
- Conduct accelerated stability studies (e.g., 40°C/75% RH) in buffers (pH 1–13) and monitor via HPLC.
- Identify degradation products using LC-MS/MS. For example, oxidative cleavage of the thiazine ring under alkaline conditions could generate sulfonic acid derivatives .
What strategies are effective for enhancing the compound’s solubility in aqueous media without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the amine position, which hydrolyze in vivo.
- Co-solvent Systems : Use cyclodextrins or PEG-based surfactants to stabilize the compound in water. Solubility parameters (Hansen solubility spheres) should guide solvent selection .
How can computational modeling aid in predicting SAR for this compound derivatives?
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis.
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. Validation requires at least 20 derivatives with measured IC values .
What experimental approaches validate the purity of this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- LC-UV/HRMS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities.
- Standard Addition Method : Spike known concentrations into serum or tissue homogenates to assess recovery rates (>90% indicates minimal matrix interference) .
Data Contradiction and Reproducibility
How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and ensure consistent cell lines/passage numbers.
- Control Experiments : Test the compound alongside reference standards (e.g., doxorubicin) to calibrate activity thresholds. Contradictions may arise from impurity-driven false positives .
Advanced Synthesis Challenges
What methods enable regioselective functionalization of the benzothiazine core?
Methodological Answer:
- Directed Ortho-Metalation : Use lithiating agents (e.g., LDA) to deprotonate positions adjacent to the methoxy group, followed by quenching with electrophiles.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids can modify position 2 or 4, leveraging palladium catalysts (e.g., Pd(PPh)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
